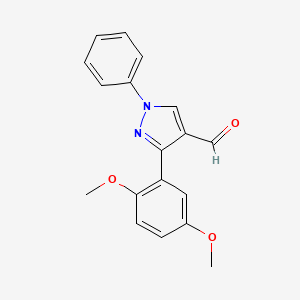

3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,5-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group and a 2,5-dimethoxyphenyl group, along with an aldehyde functional group at the 4-position of the pyrazole ring

Méthodes De Préparation

The synthesis of 3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the introduction of the aldehyde group at the 4-position of the pyrazole ring through formylation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to yield carboxylic acid derivatives. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic medium

-

Conditions : Water-pyridine system at 60–70°C for 4–6 hours

Similar pyrazole-4-carbaldehydes are oxidized to their corresponding acids with subsequent esterification (e.g., ethyl ester formation using ethanol/H₂SO₄) .

Condensation Reactions

The aldehyde participates in Schiff base formation and related condensations:

Schiff Base Formation

-

Reagent : Primary amines (e.g., aniline, hydrazines)

-

Conditions : Ethanol reflux, catalytic acetic acid

Nucleophilic Addition

The aldehyde’s electrophilic carbon engages in nucleophilic attacks:

Oxime Formation

-

Reagent : Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Conditions : Methanol, NaOH, 50°C for 2 hours

Grignard Reactions

-

Reagent : Alkyl/aryl magnesium halides

-

Conditions : Dry THF, 0°C → room temperature

-

Product : Secondary alcohols (e.g., 4-(hydroxyalkyl)pyrazoles)

Reduction Reactions

The aldehyde group is reduced to a primary alcohol:

-

Reagent : Sodium borohydride (NaBH₄)

-

Conditions : Methanol, 0°C for 1 hour

Cyclization and Heterocycle Formation

The aldehyde participates in intramolecular cyclizations:

-

Reagent : Ammonium acetate/acid catalysts

-

Conditions : Ethanol reflux, 12 hours

Friedel-Crafts Alkylation

The aldehyde acts as an electrophile in aromatic substitutions:

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that pyrazole derivatives, including 3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis through various pathways, including the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Properties

Another significant application is in the development of anti-inflammatory agents. Compounds derived from pyrazoles have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. This suggests potential therapeutic uses in conditions like arthritis and other inflammatory diseases .

Building Block for Drug Synthesis

This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for further functionalization, enabling the development of novel compounds with enhanced biological activity .

Synthesis of Heterocycles

The compound can be utilized in the synthesis of complex heterocyclic structures through reactions such as cyclization and condensation. These reactions are essential for creating new drug candidates that may possess improved efficacy against diseases .

Case Study on Anticancer Activity

A recent study focused on a series of pyrazole derivatives, including this compound, evaluated their cytotoxic effects against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study on Anti-inflammatory Effects

In another investigation, researchers synthesized a series of pyrazole derivatives to assess their anti-inflammatory properties using in vitro models. The findings revealed that compounds similar to this compound significantly reduced pro-inflammatory cytokine production in activated macrophages .

Mécanisme D'action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparaison Avec Des Composés Similaires

3-(2,5-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile: This compound has a similar 2,5-dimethoxyphenyl group but differs in the presence of an acrylonitrile group instead of a pyrazole ring.

2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile: This compound contains a pyrrole ring instead of a pyrazole ring

Activité Biologique

3-(2,5-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₂H₁₂N₂O₃

- CAS Number: 879996-64-2

- MDL Number: MFCD10692902

- Structural Representation: The compound features a pyrazole ring substituted with a dimethoxyphenyl group and an aldehyde functional group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action: The compound is believed to induce apoptosis in cancer cells through the mitochondrial pathway and increase reactive oxygen species (ROS) levels, leading to cell death .

- Case Study: In vitro studies demonstrated that related pyrazole derivatives showed IC50 values as low as 5.55 µM against HCT-116 cells, indicating strong anticancer activity .

Antimicrobial Activity

Pyrazole compounds have also been investigated for their antimicrobial properties. The biological activity often correlates with structural features such as the presence of electron-donating groups.

- Mechanism of Action: These compounds may disrupt microbial cell membranes or inhibit key enzymatic pathways.

- Research Findings: Various studies have reported that pyrazole derivatives exhibit broad-spectrum antimicrobial activity against both bacterial and fungal strains, though specific data on this compound remains limited .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by the substituents on the aromatic rings:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Generally enhance activity |

| Electron-withdrawing groups | May reduce activity |

| Position of substitution | Critical for maintaining potency |

Research shows that modifications at the 3-position of the phenyl ring can significantly affect the compound's efficacy against cancer cells and microbes .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Pyrazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate aldehydes.

- Aldehyde Introduction: The final step usually involves formylation using reagents like Vilsmeier-Haack or similar methodologies.

Propriétés

IUPAC Name |

3-(2,5-dimethoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-15-8-9-17(23-2)16(10-15)18-13(12-21)11-20(19-18)14-6-4-3-5-7-14/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAULXXFRRNKBET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN(C=C2C=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.